Mayr Nucleophilicity vs. Acetone Anil
N-Phenylcyclohexanimine exhibits a nucleophilicity parameter N = 8.80 and a sensitivity parameter sN = 1.00 in dichloromethane, whereas the acyclic analog N-phenylpropan-2-imine shows N = 9.53 and sN = 0.85 under identical conditions [1]. Although the acyclic imine is intrinsically more nucleophilic (higher N), N-phenylcyclohexanimine possesses a markedly higher sN (1.00 vs. 0.85), meaning its reactivity increases more steeply with electrophile electrophilicity. This makes it a more selective nucleophile for reactions requiring precise kinetic control.
| Evidence Dimension | Nucleophilicity (Mayr N) and sensitivity (sN) parameters |
|---|---|
| Target Compound Data | N = 8.80; sN = 1.00 |
| Comparator Or Baseline | N-Phenylpropan-2-imine: N = 9.53; sN = 0.85 |
| Quantified Difference | ΔN = −0.73; ΔsN = +0.15 (higher sensitivity) |
| Conditions | Dichloromethane, 20 °C, reference electrophiles |
Why This Matters
A higher sN value means the compound’s reaction rate is more tunable by choice of electrophile, enabling finer selectivity in synthetic applications where competing pathways must be controlled.
- [1] Z. Naturforsch. B 2013, 68b, 693-699. DOI: 10.5560/ZNB.2013-3085. View Source
